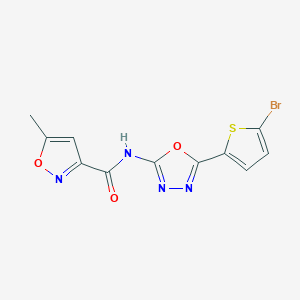

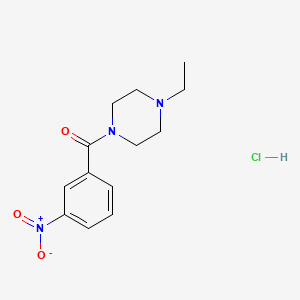

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

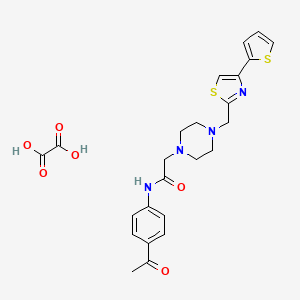

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thiophene ring, and an isoxazole ring. These types of compounds are often studied for their potential applications in various fields, such as medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods . These techniques can provide information on the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the oxadiazole, thiophene, and isoxazole rings suggests that it might participate in reactions typical of these heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Materials Science and Electronics

Thiophene derivatives, including the compound , have significantly contributed to materials science and electronics. Researchers have explored their use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). The bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry, allowing for tailored functionalization and improved electronic properties .

Agrochemical Applications

Thiophene-based molecules have shown promise in agrochemical applications. Their structural diversity and reactivity make them suitable candidates for developing novel pesticides, herbicides, and fungicides. Researchers investigate their efficacy in crop protection and pest management .

Pharmaceutical Research

Thiophene derivatives, including the compound described, play a vital role in pharmaceutical research. Scientists explore their potential as drug candidates due to their diverse biological effects. The presence of an amide group at position 2 facilitates functionalization, allowing for modifications that enhance bioactivity. Researchers study their interactions with biological targets and evaluate their pharmacological properties .

Organic Synthesis and Derivatization

The model compound’s functionalization allows facile downhill derivation. The aldehyde group at position 3 provides bench-stable derivatives that can be further modified synthetically. Additionally, the bromo functionality at position 4 enables halogen exchange reactions or coupling chemistry, making it valuable for organic synthesis and derivatization .

Heterocycle Reactions

The compound’s synthesis involves successive direct lithiations and a bromination reaction starting from thiophene. These regioselective reactions yield the desired product. Understanding these synthetic pathways contributes to the broader field of heterocycle reactions and provides insights into the reactivity of electrophiles .

Functionalization for Target Materials

Researchers appreciate the compound’s versatility. Its functional groups allow for easy derivatization, leading to new characterized derivatives. The amide group (position 2) and aldehyde group (position 3) provide handles for downstream modifications. These features make it a valuable building block for designing target materials in various applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4O3S/c1-5-4-6(16-19-5)9(17)13-11-15-14-10(18-11)7-2-3-8(12)20-7/h2-4H,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDKESHGCABZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2839768.png)

![1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2839771.png)

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2839772.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2839775.png)

![[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol](/img/structure/B2839780.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)